3-氟苄基甲基硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

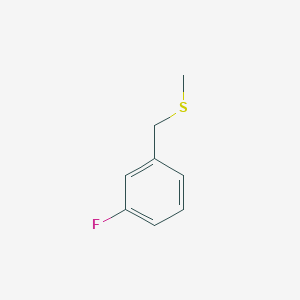

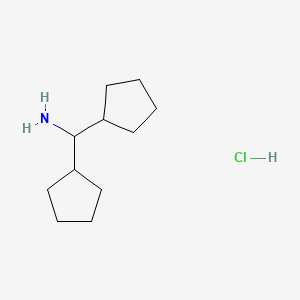

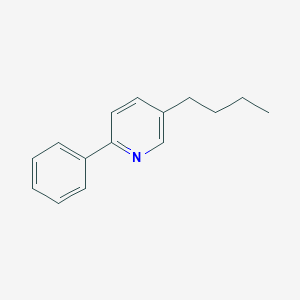

3-Fluorobenzyl methyl sulfide, also known as (3-Fluorobenzyl)(methyl)sulfane, is an organic compound . Its molecular formula is C8H9FS .

Synthesis Analysis

The synthesis of 3-Fluorobenzyl methyl sulfide or similar compounds typically involves reactions of disulfide with cyclic ethers, amides, ketones, and epoxides . Another method involves the reaction of a thiolate anion with an alkyl halide .Molecular Structure Analysis

3-Fluorobenzyl methyl sulfide is a sulfide, which means it has a structure R-S-R’, where R and R’ represent organic groups . In this case, one group is a 3-fluorobenzyl and the other is a methyl group .Chemical Reactions Analysis

Sulfides, including 3-Fluorobenzyl methyl sulfide, can undergo various chemical reactions. For instance, they can be oxidized to sulfoxides and sulfones . They can also react with alkyl halides to form new sulfides .科学研究应用

Ischemic Stroke Protection

MTC has demonstrated protective effects against ischemic stroke. In a study by Fan et al., MTC was synthesized and evaluated for its impact on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats. The results showed that MTC increased antioxidant enzyme activity (SOD, CAT, GPx) and decreased lactate dehydrogenase (LDH) release. Additionally, it activated the PI3K/AKT pathway, reduced pro-apoptotic proteins (Bax and Bim), and increased anti-apoptotic protein (Bcl-2) levels. The compound also decreased endoplasmic reticulum stress (ERS), ultimately protecting neurons from ischemic injury .

Axonal Regeneration

In the same study, MTC was found to promote axonal regeneration in primary neurons of neonatal rats by activating the MEK-ERK signaling pathway. This effect contributes to neural repair and recovery after injury .

Anti-Inflammatory Properties

MTC may possess anti-inflammatory properties. By reducing cerebral ischemia-reperfusion injury, it decreases the expression of proinflammatory factors, potentially impacting neuroinflammatory conditions .

Hydrogen Sulfide (H2S) Donor

MTC is a novel H2S donor. Hydrogen sulfide plays essential roles in various physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection. MTC’s ability to release H2S makes it relevant for further investigation in this context .

Fluorescent Probe Development

While not directly studied for MTC, related compounds have been explored as fluorescent probes for detecting H2S. Researchers have designed specific fluorescent probes to visualize H2S in biological systems. Although MTC itself hasn’t been used as a probe, understanding its H2S-donating properties could inspire future probe development .

属性

IUPAC Name |

1-fluoro-3-(methylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBJQIFOGSVZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzyl methyl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

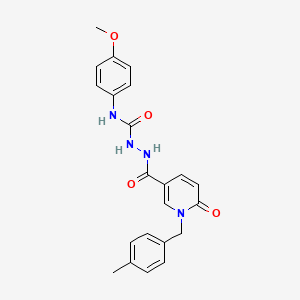

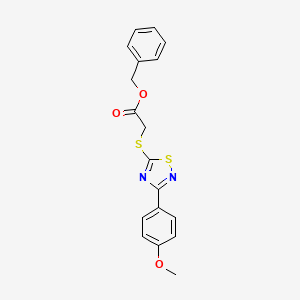

![Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2446964.png)

![8-cyclohexyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446967.png)

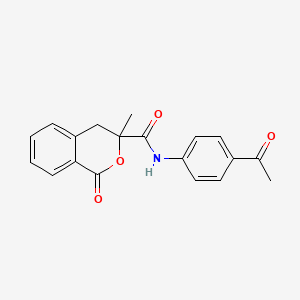

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2446969.png)

![1,3,5-Trimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2446970.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2446971.png)

![9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2446982.png)